molecular formula C18H20FN5O5 B1147182 2-[2-(4-Fluorophenyl)ethoxy]adenosine CAS No. 131865-85-5

2-[2-(4-Fluorophenyl)ethoxy]adenosine

Cat. No.: B1147182
CAS No.: 131865-85-5
M. Wt: 405.4 g/mol
InChI Key: WJXSIJUIBOTFHQ-OVHGWZCWSA-N
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Description

Historical Context and Discovery

The compound 2-[2-(4-Fluorophenyl)ethoxy]adenosine (CAS 131865-85-5) emerged from systematic efforts to develop selective adenosine receptor agonists during the late 20th century. Early adenosine derivatives were explored for cardiovascular applications, with patents such as EP0515514B1 highlighting 2-aralkoxy adenosine derivatives as coronary vasodilators. The fluorophenyl ethoxy modification was introduced to enhance receptor selectivity and metabolic stability compared to earlier analogs like 2-chloroadenosine. Its synthesis was first reported in the 1990s, with Matova et al. (1997) detailing its adenosine A2 receptor agonist properties. The compound’s design leveraged structure-activity relationship (SAR) principles to optimize binding to adenosine receptors while minimizing off-target effects.

Chemical Structure and Nomenclature

This compound belongs to the class of 2-substituted adenosine derivatives. Its IUPAC name is (2R,3R,4S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol , reflecting its stereochemical configuration and functional groups. The structure comprises:

  • A purine base (adenine) at position 9 of the ribose moiety.
  • A 2-ethoxy linker substituted with a 4-fluorophenyl group .
  • A β-D-ribofuranose sugar with hydroxyl groups at positions 3' and 4'.

The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing receptor binding kinetics.

Physical and Chemical Properties

Molecular Formula and Weight

  • Molecular formula : C₁₈H₂₀FN₅O₅
  • Molecular weight : 405.38 g/mol.
  • Melting point : 101–105°C (decomposition).

Structural Features and Functional Groups

Key structural elements include:

  • Adenosine core : Facilitates binding to adenosine receptors via hydrogen bonding with residues in the orthosteric site.
  • Ethoxy linker : Provides flexibility, enabling optimal positioning of the fluorophenyl group within hydrophobic receptor pockets.
  • 4-Fluorophenyl group : Enhances lipid solubility and π-π interactions with aromatic residues in the A₂A receptor.

Spectroscopic Characteristics

  • ¹H NMR (DMSO-d₆) : Peaks at δ 8.35 (s, 1H, H-8), 7.75 (d, 2H, fluorophenyl), and 4.70 (m, 1H, ribose H-1').
  • ¹⁹F NMR : Signal at δ -115 ppm, characteristic of para-substituted fluorophenyl groups.
  • Mass spectrometry : [M+H]⁺ peak at m/z 405.1448, consistent with the molecular formula.

Structure-Activity Relationship (SAR) Fundamentals

The compound’s activity as an A₂A adenosine receptor agonist is governed by critical SAR principles:

Structural Feature Impact on Activity
2-Ethoxy substituent Lengthening the ethoxy chain reduces A₂A affinity but improves metabolic stability.
4-Fluorophenyl group Fluorine’s electronegativity enhances binding via dipole interactions with Tyr271 in the receptor.
Ribose hydroxyls 3'- and 4'-OH groups are essential for hydrogen bonding with Asn253 and His278.

Comparative studies with analogs reveal:

  • 2-Chloroadenosine : Lower A₂A selectivity due to larger van der Waals radius of chlorine.
  • Regadenoson : Lacks the fluorophenyl group, resulting in shorter duration of action.

The ethoxy linker’s conformational flexibility allows the fluorophenyl group to occupy a hydrophobic subpocket in the A₂A receptor, a feature absent in A₁ or A₃ subtypes.

Properties

CAS No.

131865-85-5

Molecular Formula

C18H20FN5O5

Molecular Weight

405.4 g/mol

IUPAC Name

(2R,3S,5R)-2-[6-amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C18H20FN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23)/t11-,13?,14+,17-/m1/s1

InChI Key

WJXSIJUIBOTFHQ-OVHGWZCWSA-N

SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F

Isomeric SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N)F

Canonical SMILES

C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)F

Synonyms

FPEA; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Fluorophenyl)ethoxy]adenosine typically involves the reaction of adenosine with 2-(4-fluorophenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)ethoxy]adenosine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Overview

2-[2-(4-Fluorophenyl)ethoxy]adenosine is a compound that acts primarily as an antagonist of the A2A adenosine receptor. It has garnered attention in various fields of research due to its potential therapeutic applications. This article explores its scientific research applications, particularly in the treatment of neurological disorders, cardiovascular diseases, and cancer.

Neurological Disorders

The antagonistic properties of this compound have been studied extensively for their potential in treating neurological disorders. Research indicates that A2A adenosine receptors play a significant role in modulating neurotransmitter release and neuronal excitability.

  • Parkinson's Disease : Studies have shown that A2A receptor antagonists can alleviate motor symptoms associated with Parkinson's disease by enhancing dopaminergic signaling. The compound's ability to inhibit A2A receptors may counteract the effects of dopamine depletion in the striatum, leading to improved motor function .
  • Cognitive Disorders : There is emerging evidence that A2A receptor antagonism can enhance cognitive function and reduce symptoms of depression. The modulation of adenosine signaling is thought to influence neuroplasticity and synaptic transmission, which are critical for learning and memory .

Cardiovascular Applications

This compound has also been investigated for its cardiovascular benefits:

  • Vasodilation : Activation of A2A receptors typically promotes vasodilation; however, antagonists like this compound may provide a therapeutic approach in conditions where excessive vasodilation is detrimental. By blocking these receptors, it may help maintain vascular tone in certain pathological states .
  • Ischemic Conditions : The compound's role in protecting cardiac myocytes during ischemic events has been explored. By modulating adenosine receptor activity, it could potentially mitigate damage during heart attacks or strokes .

Cancer Research

Recent studies have indicated that targeting adenosine receptors can be a viable strategy in cancer therapy:

  • Tumor Microenvironment : A2A receptors are known to facilitate tumor progression by promoting immune evasion. Antagonists like this compound may enhance anti-tumor immunity by blocking these pathways, thereby improving the efficacy of immunotherapies .
  • Combination Therapies : There is potential for this compound to be used alongside traditional chemotherapeutics to overcome resistance mechanisms mediated by adenosine signaling in tumors .

Case Studies

Several case studies highlight the effectiveness and applications of this compound:

Study Focus Findings Implications
Parkinson's DiseaseDemonstrated improvement in motor function in animal models with A2A antagonismPotential for clinical trials targeting motor symptoms
Cognitive EnhancementA2A antagonism led to improved memory retention in preclinical studiesPossible treatment for cognitive decline and dementia
Cancer ImmunotherapyEnhanced anti-tumor response when combined with immune checkpoint inhibitorsSuggests a new direction for cancer treatment strategies

Mechanism of Action

2-[2-(4-Fluorophenyl)ethoxy]adenosine exerts its effects by binding to and activating adenosine A2 receptors . This activation leads to a cascade of intracellular events, including the activation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A, leading to various physiological responses such as vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Modifications and Receptor Selectivity

The 2-position substitution on adenosine is critical for receptor selectivity. Below is a comparison of key analogs:

Compound Substituent Receptor Selectivity CAS Number Reference
2-[2-(4-Fluorophenyl)ethoxy]adenosine 2-(4-Fluorophenyl)ethoxy A2AR 131865-85-5
N⁶-Cyclopentyladenosine N⁶-Cyclopentyl A1R 41552-82-3
5'-N-Ethylcarboxamidoadenosine (NECA) 5'-N-Ethylcarboxamido Non-selective (A1/A2/A3) 35920-39-9
2'-MeCCPA 2'-Methylcarboxycyclopropyl A1R 205171-12-6
N⁶-p-Sulfophenyladenosine N⁶-p-Sulfophenyl A1R 143668-15-9

Key Observations :

  • A1 vs. A2 Selectivity : N⁶ modifications (e.g., cyclopentyl, sulfophenyl) favor A1R binding, while 2-position substitutions (e.g., fluorophenyl ethoxy) enhance A2AR selectivity .

Functional Potency and Pharmacological Activity

Evidence from guinea pig ileum studies highlights functional differences (Table 1):

Table 1: Functional Potency of Adenosine Analogs in Inhibiting Enteric Nerve Activity

Compound Receptor Selectivity Relative Potency
N⁶-Cyclopentyladenosine A1R 1.0 (Reference)
5'-NECA Non-selective ~0.3
This compound A2AR ~0.1

Key Findings :

  • Lower A2AR Potency: Despite its A2AR selectivity, this compound exhibits lower potency than A1R-selective agonists like N⁶-cyclopentyladenosine. This may reflect trade-offs between selectivity and binding affinity.

Q & A

Q. Advanced

  • Pharmacokinetics : Assess bioavailability via intravenous/oral administration in rodents, monitoring plasma half-life and blood-brain barrier penetration (LC-MS/MS).
  • Disease models : Use MPTP-induced Parkinson’s or LPS-induced neuroinflammation models. Measure biomarkers (e.g., TNF-α, IL-6) and behavioral outcomes (rotarod test).
  • Dose optimization : Conduct dose-ranging studies to balance efficacy (A2A-mediated neuroprotection) and side effects (hypotension from systemic A2A activation) .

How can researchers resolve discrepancies in reported EC50 values across studies?

Advanced
Contradictions in potency data may arise from:

  • Assay conditions : Differences in buffer composition (Mg2+ concentrations affect receptor conformation).
  • Cell lines : Endogenous receptor expression levels (e.g., A2B in HEK vs. CHO cells).
  • Ligand stability : Degradation in aqueous solutions (validate via stability-indicating HPLC).
    Standardize protocols using reference agonists (e.g., NECA) and report EC50 values with 95% confidence intervals .

How do structural modifications to the ethoxy or fluorophenyl groups impact activity?

Advanced
Structure-activity relationship (SAR) strategies :

  • Ethoxy chain elongation : Replace the ethoxy group with longer alkoxy chains (e.g., propoxy) to assess hydrophobicity effects on receptor binding.
  • Fluorophenyl substitution : Compare 4-fluoro with 2-fluoro or chloro analogs to evaluate electronic effects.
  • Ribose modifications : Introduce 2′- or 3′-hydroxyl group substitutions to alter metabolic stability.
    Recent analogs (e.g., MRS5147 in ) show that bulkier substituents reduce A2A affinity but enhance selectivity over A1 .

What are the key challenges in optimizing this compound for preclinical development?

Q. Advanced

  • Metabolic stability : The ribose moiety is prone to enzymatic cleavage (e.g., adenosine deaminase). Strategies include prodrug formulations (e.g., phosphoester derivatives) or ribose methylation.
  • Off-target effects : Screen against related purinergic receptors (P2Y/P2X) to ensure specificity.
  • Toxicity : Assess hepatotoxicity in primary hepatocytes and cardiotoxicity in hERG assays .

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